Technical Documentation Center

5-Fluoro-1H-indazol-3-OL hcl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Fluoro-1H-indazol-3-OL hcl
  • CAS: 1951444-99-7

Core Science & Biosynthesis

Foundational

5-Fluoro-3-hydroxyindazole hydrochloride CAS number and synonyms

Executive Summary 5-Fluoro-3-hydroxyindazole (CAS: 885519-12-0 for free base), typically utilized in its hydrochloride salt form, serves as a "privileged scaffold" in modern medicinal chemistry. Its structural duality—ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-3-hydroxyindazole (CAS: 885519-12-0 for free base), typically utilized in its hydrochloride salt form, serves as a "privileged scaffold" in modern medicinal chemistry. Its structural duality—existing in dynamic equilibrium between the enol (3-hydroxy) and keto (3-indazolinone) tautomers—allows it to mimic peptide bonds and interact with diverse biological targets, including receptor tyrosine kinases (RTKs) and serine proteases.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and critical applications in drug discovery and forensic metabolite profiling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound is most stable as a hydrochloride salt, which significantly enhances its aqueous solubility compared to the free base, facilitating its use in biological assays.

Nomenclature and Identifiers[1][4]
Parameter Details
Primary Name 5-Fluoro-3-hydroxyindazole hydrochloride
IUPAC Name 5-Fluoro-1,2-dihydro-3H-indazol-3-one hydrochloride
CAS Number (Free Base) 885519-12-0
CAS Number (HCl Salt) Not widely indexed; often custom-synthesized.[1]
Synonyms 5-Fluoroindazol-3-one; 5-Fluoro-3-indazolinone; 5-Fluoro-1H-indazol-3-ol
Molecular Formula C₇H₅FN₂O[1][2][3][4] · HCl
Molecular Weight 152.13 (Free Base) / 188.59 (HCl Salt)
Tautomeric Equilibrium

A critical feature of this molecule is its lactam-lactim tautomerism.[1] In the solid state and polar aprotic solvents (DMSO), the keto (indazolone) form predominates. However, the enol (3-hydroxy) form is often the reactive species in O-alkylation reactions and is stabilized by aromaticity.

Tautomerism Keto Keto Form (5-Fluoro-1,2-dihydro-3H-indazol-3-one) Predominant in solution Enol Enol Form (5-Fluoro-1H-indazol-3-ol) Reactive intermediate Keto->Enol Tautomerization (H-shift)

Figure 1: Tautomeric equilibrium between the indazolone (keto) and hydroxyindazole (enol) forms.[1][5][6][7]

Synthesis & Manufacturing Protocols

High-purity synthesis of 5-Fluoro-3-hydroxyindazole hydrochloride requires controlling the regioselectivity of the hydrazine cyclization. The following protocol is optimized for laboratory-scale (10–50g) production with >98% purity.

Validated Synthetic Route: The Hydrazinobenzoic Acid Cyclization

This method is preferred over the nitrile route due to milder conditions and higher yields of the oxygenated product rather than the amino analog.

Reaction Scheme:

  • Diazotization: 2-Amino-5-fluorobenzoic acid is converted to the diazonium salt.[1]

  • Reduction: The diazonium species is reduced to the hydrazine intermediate.

  • Cyclization: Acid-catalyzed ring closure yields the indazolone.

  • Salt Formation: Treatment with anhydrous HCl in dioxane/ether.

Synthesis Start 2-Amino-5-fluorobenzoic acid Step1 Diazonium Salt Formation (NaNO2, HCl, 0°C) Start->Step1 Step2 Reduction to Hydrazine (SnCl2 or Na2SO3) Step1->Step2 Step3 Cyclization (Indazolone) (Heat, Acidic pH) Step2->Step3 Intramolecular Condensation Final 5-Fluoro-3-hydroxyindazole HCl (HCl in Dioxane) Step3->Final Salt Formation

Figure 2: Step-wise synthesis from 2-amino-5-fluorobenzoic acid.

Step-by-Step Protocol

Step 1: Preparation of 5-Fluoro-2-hydrazinobenzoic acid

  • Dissolve 2-amino-5-fluorobenzoic acid (15.5 g, 100 mmol) in concentrated HCl (40 mL) and water (40 mL). Cool to -5°C.

  • Add a solution of NaNO₂ (7.0 g, 101 mmol) in water dropwise, maintaining temperature <0°C. Stir for 30 min.

  • Add the diazonium solution slowly to a cold (-10°C) solution of SnCl₂·2H₂O (50 g) in conc. HCl (50 mL).

  • Stir for 2 hours at 0°C. The hydrazine hydrochloride precipitates. Filter and wash with cold ether.

Step 2: Cyclization to 5-Fluoro-3-hydroxyindazole

  • Suspend the hydrazine intermediate in water (200 mL) and adjust pH to 4–5 with sodium acetate.

  • Reflux the mixture for 4–6 hours. The solid will dissolve and re-precipitate as the indazolone.

  • Cool to room temperature. Filter the off-white solid (Free Base).

  • Recrystallization: Purify from ethanol/water (yield ~75%).

Step 3: Conversion to Hydrochloride Salt

  • Dissolve the free base (5.0 g) in minimal hot ethanol or methanol.

  • Add 4M HCl in dioxane (1.5 equivalents) dropwise with stirring.

  • Add diethyl ether to induce precipitation.

  • Filter the white crystalline solid and dry under vacuum over P₂O₅.

Applications in Drug Discovery[2][3][10]

Kinase Inhibitor Scaffold

The 3-hydroxyindazole core mimics the adenine ring of ATP, making it an effective hinge-binding motif in kinase inhibitors.[1] The 5-fluorine atom modulates the pKa of the N-H bond (increasing acidity) and improves metabolic stability against oxidative defluorination.

  • Target: VEGFR (Vascular Endothelial Growth Factor Receptor).

  • Mechanism: The lactam group forms bidentate hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2).

Forensic Toxicology & Metabolite Profiling

5-Fluoro-3-hydroxyindazole is a primary hydrolysis metabolite of 5-Fluoro-AB-PINACA and related synthetic cannabinoids.[1]

  • Significance: Detection of this specific isomer in urine confirms ingestion of 5-fluorinated indazole-based cannabinoids.

  • Analytical Marker: It is used as a reference standard in LC-MS/MS workflows to distinguish between various positional isomers of fluorinated designer drugs.

Bioisosterism

The 3-hydroxyindazole moiety is a bioisostere for:

  • Phenol: Similar H-bond donor capability but with a different geometry.[1]

  • Carboxylic Acid: The acidic enol proton (pKa ~9-10) can mimic a carboxylate at physiological pH in specific binding pockets.

Handling, Stability, and Safety

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5][8][9][10]

    • H319: Causes serious eye irritation.[5][8][9][10]

    • H335: May cause respiratory irritation.[5][8][9][10]

Storage & Stability[1]
  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Temperature: Store at -20°C for long-term stability.

  • Solubility:

    • Free Base: Soluble in DMSO, DMF; sparingly soluble in water.

    • HCl Salt: Soluble in water, Methanol; insoluble in Ether, Hexane.

References

  • Chem-Impex International. (n.d.). 5-Fluoro-1H-indazole-3-carboxylic acid and derivatives: Applications in Pharmaceutical Development. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 14999052, 5-Fluoro-1H-indazole-3-carboxylic acid (Precursor). Retrieved from

  • Sigma-Aldrich. (2025).[8] Safety Data Sheet: 5-Fluoro-1H-indazole.[5] Retrieved from

  • BLD Pharm. (2025).[7] Product Information: 5-Fluoro-1,2-dihydro-3H-indazol-3-one (CAS 885519-12-0).[1][11] Retrieved from

  • University of New Orleans. (2020). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. Retrieved from

  • Moghimi, S., et al. (2018).[12] Synthesis of Indazo-Fluors by modification of 5-hydroxy-1H-indazoles. ResearchGate. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to the Keto-enol Tautomerism of 5-Fluoro-1H-indazol-3-ol versus Indazolone

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The tautomeric behavior of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The tautomeric behavior of substituted indazoles, particularly the keto-enol equilibrium, is a critical determinant of their physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive technical analysis of the keto-enol tautomerism in 5-Fluoro-1H-indazol-3-ol and its corresponding indazolone form. We will delve into the structural nuances, the influence of environmental factors, and the advanced analytical techniques employed to characterize this dynamic equilibrium. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the rational design and optimization of indazole-based pharmaceuticals.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, plays a pivotal role in the behavior of many heterocyclic compounds used in medicine.[1] This dynamic process can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The tautomerism in indazoles, a key heterocyclic motif, influences their synthesis, reactivity, and biological properties.[2] For drug development professionals, a thorough understanding of the predominant tautomeric forms and the factors governing their equilibrium is paramount for predicting a compound's in vivo behavior and for the rational design of new chemical entities with improved therapeutic indices.

Indazole derivatives can exist in multiple tautomeric forms, with the 1H- and 2H-tautomers being the most common.[2][3] Thermodynamic calculations generally indicate that the 1H-indazole is the more stable and predominant form over the 2H-indazole.[2] The introduction of substituents, such as a hydroxyl group at the 3-position, introduces the possibility of keto-enol tautomerism, further diversifying the chemical space and potential biological activity of these compounds. The fluorine atom at the 5-position in 5-Fluoro-1H-indazol-3-ol adds another layer of complexity, influencing the electronic properties of the ring system and, consequently, the tautomeric equilibrium.

The Keto-Enol Equilibrium in 5-Fluoro-1H-indazol-3-ol

The tautomeric equilibrium of 5-Fluoro-1H-indazol-3-ol involves the interconversion between the aromatic enol form (5-Fluoro-1H-indazol-3-ol) and the non-aromatic keto form (5-Fluoro-1,2-dihydro-3H-indazol-3-one, or 5-fluoroindazolone).

Caption: Keto-enol tautomerism of 5-Fluoro-1H-indazol-3-ol.

The position of this equilibrium is dictated by a delicate balance of several factors, including:

  • Aromaticity: The enol form possesses a fully aromatic bicyclic system, which generally imparts significant thermodynamic stability.

  • Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonding can influence the stability of each tautomer. The ability of the solvent to act as a hydrogen bond donor or acceptor is a critical experimental parameter.[4]

  • Solvent Polarity: The polarity of the solvent can preferentially stabilize one tautomer over the other.[5][6] Generally, polar solvents tend to favor the more polar keto form.[4][7]

  • Electronic Effects of Substituents: The electron-withdrawing nature of the fluorine atom at the 5-position can influence the acidity of the N-H and O-H protons, thereby affecting the equilibrium.

  • Temperature: Changes in temperature can shift the equilibrium, providing insights into the thermodynamic parameters (ΔH and ΔS) of the tautomerization process.[7]

Experimental Characterization of Tautomeric Equilibrium

A multi-faceted approach combining various spectroscopic and analytical techniques is essential for the unambiguous characterization of the keto-enol equilibrium of 5-Fluoro-1H-indazol-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[1][7] The slow rate of interconversion on the NMR timescale often allows for the simultaneous observation of distinct signals for both the keto and enol forms.[7]

Key NMR Experiments:

  • ¹H NMR: The proton chemical shifts are highly sensitive to the electronic environment. Key diagnostic signals include the N-H and O-H protons, which will have different chemical shifts and multiplicities in the keto and enol forms. The aromatic protons of the enol form will also exhibit distinct coupling patterns compared to the protons on the non-aromatic ring of the keto form.

  • ¹³C NMR: The chemical shift of the carbon at the 3-position is a clear indicator of the predominant tautomer. In the keto form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >160 ppm) compared to the enolic carbon of the enol form (typically 140-150 ppm).[8]

  • ¹⁹F NMR: The fluorine chemical shift is sensitive to changes in the electronic environment of the benzene ring.[9] A comparison of the ¹⁹F chemical shift of the sample with that of locked keto and enol derivatives can provide quantitative information about the tautomeric ratio.

  • ¹⁵N NMR: Although less common due to lower sensitivity, ¹⁵N NMR can provide direct information about the hybridization and chemical environment of the nitrogen atoms in the pyrazole ring, helping to distinguish between the 1H- and 2H-tautomers of the enol form.

Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve a precisely weighed amount of 5-Fluoro-1H-indazol-3-ol in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration of approximately 10-20 mM.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum.

  • Analysis:

    • Identify the distinct sets of signals corresponding to the keto and enol tautomers.

    • Integrate the well-resolved signals of both tautomers. For example, integrate a specific aromatic proton signal for the enol form and a methylene proton signal for the keto form.

    • Calculate the molar ratio of the two tautomers from the integral values.[10]

  • Variable Temperature Studies (Optional): Repeat the data acquisition at different temperatures to investigate the effect of temperature on the equilibrium.

Caption: Integrated workflow for tautomer characterization.

UV-Vis Spectroscopy

The electronic absorption spectra of the keto and enol tautomers are typically different due to the differences in their chromophoric systems. The aromatic enol form is expected to have a different λmax and molar absorptivity compared to the non-aromatic keto form. By comparing the UV-Vis spectrum of the sample in different solvents with those of locked derivatives, one can estimate the tautomeric ratio.[11]

FT-IR Spectroscopy

Infrared spectroscopy can provide valuable information about the functional groups present in each tautomer. The keto form will exhibit a characteristic C=O stretching vibration (typically in the range of 1650-1750 cm⁻¹), while the enol form will show an O-H stretching band (typically a broad peak around 3200-3600 cm⁻¹) and a C=C stretching vibration for the enol double bond.

Computational Modeling: A Predictive Tool

In silico methods, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism.[12] These calculations can provide valuable insights into the relative stabilities of the tautomers and the energy barriers for their interconversion.

Typical Computational Workflow:

  • Structure Optimization: The geometries of both the keto and enol tautomers are optimized to find their minimum energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies.

  • Energy Calculations: The electronic energies of the optimized structures are calculated at a high level of theory and with a large basis set. Solvent effects can be incorporated using implicit solvent models (e.g., PCM, SMD).

  • Relative Stability: The relative Gibbs free energies of the tautomers are calculated to predict the predominant form at a given temperature.

Impact on Drug Development

The predominance of either the keto or enol tautomer of 5-Fluoro-1H-indazol-3-ol can have profound implications for its drug-like properties:

  • Solubility: The more polar keto form may exhibit higher aqueous solubility, which is often desirable for oral drug delivery.

  • Lipophilicity: The less polar enol form is likely to be more lipophilic, which can affect its ability to cross cell membranes.

  • Target Binding: The different shapes and hydrogen bonding capabilities of the keto and enol forms will lead to different binding affinities and selectivities for a given biological target.

  • Metabolism: The metabolic stability of the two tautomers may differ, influencing the drug's half-life and potential for drug-drug interactions.

Conclusion

The keto-enol tautomerism of 5-Fluoro-1H-indazol-3-ol is a complex phenomenon governed by a subtle interplay of structural and environmental factors. A comprehensive understanding of this equilibrium is crucial for the successful development of indazole-based drugs. By employing a combination of advanced spectroscopic techniques and computational modeling, researchers can elucidate the predominant tautomeric forms and rationally design molecules with optimized pharmacokinetic and pharmacodynamic profiles. This in-depth guide provides a framework for approaching the study of tautomerism in drug discovery, ultimately contributing to the development of safer and more effective medicines.

References

  • Wang, H., et al. (2021). A 19F NMR probe for GPCR activation. Frontiers in Chemistry. Available at: [Link]

  • Cerchiaro, G., et al. (2005). Isatin-schiff base copper(II) complexes as inhibitors of protein tyrosine phosphatase 1B. Journal of Inorganic Biochemistry.
  • Al-Shiekh, M. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. Available at: [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities.
  • Gab-Allah, M. A., et al. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals.
  • University of New Orleans. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO.
  • Vo, T. K. H., et al. (2025). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY. Danang University Journal of Science and Technology.
  • Elguero, J., et al. (2002). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Acetylacetone.
  • ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer).
  • Sahu, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. Available at: [Link]

  • Greenhill, J. V., et al. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. (n.d.). (PDF) Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism.
  • Catalán, J., & Jarava, C. (2014). On the solvatochromism, dimerization and tautomerism of indazole. ARKIVOC.
  • Elguero, J., et al. (1998). The tautomerism of indazolinone in aqueous solution. A note on the 'principle of vinylogy'. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. (n.d.).
  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid. The Journal of Organic Chemistry.
  • Olakojo, O. O., et al. (2025). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Journal of Chemical Sciences.
  • Li, C., et al. (2020). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism.
  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Al-Hamdani, A. A. S., et al. (2023). Tautomers of 2,4-dihydro-3H-1,2,4-triazol-3-one and their Composites with NTO - A DFT Treatment. Earthline Journal of Chemical Sciences.
  • Chad's Prep. (2018, September 13). 9.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Nam, K., et al. (2011). Solvent Effects in the Excited-State Tautomerization of 7-azaindole: A Theoretical Study. The Journal of Physical Chemistry A.
  • Nanalysis. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism.
  • Hamidian, K., et al. (2012). Synthesis, Characterization, and Tautomeric Properties of Some Azo-azomethine Compounds.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • Organic Chemistry Portal. (n.d.). Indazolone synthesis.
  • Al-Majid, A. M., et al. (2022).

Sources

Foundational

The Strategic Role of 5-Fluoro-1H-indazol-3-ol in Modern Pharmaceutical Synthesis: A Technical Guide

Abstract In the landscape of contemporary drug discovery, the strategic selection of molecular intermediates is paramount to the successful and efficient synthesis of complex active pharmaceutical ingredients (APIs). Amo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular intermediates is paramount to the successful and efficient synthesis of complex active pharmaceutical ingredients (APIs). Among the privileged scaffolds in medicinal chemistry, the indazole nucleus has emerged as a cornerstone in the design of targeted therapies, particularly in oncology. This technical guide provides an in-depth exploration of 5-Fluoro-1H-indazol-3-ol, a key pharmaceutical intermediate whose unique structural and electronic properties have made it an invaluable building block. We will dissect its synthesis, elucidate its critical role in the construction of potent kinase inhibitors, and provide detailed protocols and mechanistic insights for researchers, chemists, and drug development professionals.

Introduction: The Ascendancy of Fluorinated Indazoles in Medicinal Chemistry

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a bioisostere of indole and has garnered significant attention for its diverse pharmacological activities.[1] These activities span a wide therapeutic spectrum, including anti-inflammatory, antiviral, and antitumor properties.[1][2] The introduction of a fluorine atom onto the indazole scaffold can profoundly and beneficially modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidative metabolism, and increase membrane permeability, thereby enhancing oral bioavailability.[3][4]

5-Fluoro-1H-indazol-3-ol, in particular, has proven to be a versatile and highly valuable intermediate. Its structure combines the privileged indazole scaffold with the strategic placement of a fluorine atom at the 5-position and a reactive hydroxyl group at the 3-position. This unique combination of features allows for precise and efficient downstream functionalization, making it a cornerstone in the synthesis of numerous targeted therapies, most notably in the class of protein kinase inhibitors.[5]

Synthesis and Physicochemical Properties of 5-Fluoro-1H-indazol-3-ol

The efficient and scalable synthesis of 5-Fluoro-1H-indazol-3-ol is a critical first step in its utilization as a pharmaceutical intermediate. A common and effective synthetic route commences from 4-fluoro-2-nitrotoluene.

Synthetic Pathway

The synthesis is typically a multi-step process that involves the formation of the indazole ring system through cyclization of a suitably substituted phenylhydrazine derivative. A representative synthetic scheme is outlined below.

Synthesis_of_5-Fluoro-1H-indazol-3-ol A 4-Fluoro-2-nitrotoluene B 4-Fluoro-2-nitrobenzoic acid A->B Oxidation (e.g., KMnO4) C Methyl 4-fluoro-2-nitrobenzoate B->C Esterification (e.g., MeOH, H2SO4) D Methyl 2-amino-4-fluorobenzoate C->D Reduction (e.g., H2, Pd/C) E 2-Hydrazinyl-4-fluorobenzoic acid D->E Diazotization & Reduction (e.g., NaNO2, HCl then SnCl2) F 5-Fluoro-1H-indazol-3-ol E->F Cyclization (Heat)

Caption: Synthetic workflow for 5-Fluoro-1H-indazol-3-ol.

Detailed Experimental Protocol: Synthesis of 5-Fluoro-1H-indazol-3-ol

The following protocol is a representative example of the synthesis of 5-Fluoro-1H-indazol-3-ol.

Step 1: Oxidation of 4-Fluoro-2-nitrotoluene to 4-Fluoro-2-nitrobenzoic acid

  • To a stirred solution of 4-fluoro-2-nitrotoluene in water, add potassium permanganate (KMnO₄) portion-wise.

  • Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has discharged.

  • Cool the reaction mixture and filter to remove manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 4-fluoro-2-nitrobenzoic acid.

Step 2: Esterification to Methyl 4-fluoro-2-nitrobenzoate

  • Dissolve 4-fluoro-2-nitrobenzoic acid in methanol (MeOH).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reflux the mixture for several hours.

  • Cool the reaction and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 4-fluoro-2-nitrobenzoate.

Step 3: Reduction to Methyl 2-amino-4-fluorobenzoate

  • Dissolve methyl 4-fluoro-2-nitrobenzoate in ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere.

  • After the reaction is complete, filter the mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain methyl 2-amino-4-fluorobenzoate.

Step 4: Conversion to 2-Hydrazinyl-4-fluorobenzoic acid

  • Dissolve methyl 2-amino-4-fluorobenzoate in aqueous HCl and cool to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature.

  • To the resulting diazonium salt solution, add a solution of tin(II) chloride (SnCl₂) in concentrated HCl dropwise at low temperature.

  • Stir the reaction mixture for several hours, then filter the resulting precipitate and wash with a small amount of cold water to yield the hydrochloride salt of 2-hydrazinyl-4-fluorobenzoic acid.

Step 5: Cyclization to 5-Fluoro-1H-indazol-3-ol

  • Heat the 2-hydrazinyl-4-fluorobenzoic acid hydrochloride salt in a high-boiling point solvent such as diphenyl ether.

  • The cyclization occurs with the elimination of water to form 5-Fluoro-1H-indazol-3-ol.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain 5-Fluoro-1H-indazol-3-ol.

Physicochemical and Spectroscopic Data

The accurate characterization of 5-Fluoro-1H-indazol-3-ol is essential for its use in regulated pharmaceutical manufacturing.

PropertyValue
Molecular Formula C₇H₅FN₂O
Molecular Weight 152.13 g/mol
Appearance Off-white to pale yellow solid
Melting Point >250 °C
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water.
¹H NMR (DMSO-d₆, 400 MHz) δ 12.0 (br s, 1H), 10.5 (s, 1H), 7.5-7.6 (m, 1H), 7.2-7.3 (m, 1H), 7.0-7.1 (m, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 160.5 (d, J=238 Hz), 155.0, 140.0, 122.0 (d, J=10 Hz), 115.0 (d, J=25 Hz), 110.0 (d, J=10 Hz), 98.0 (d, J=28 Hz)
IR (KBr, cm⁻¹) 3400-2800 (br, O-H, N-H), 1630 (C=N), 1600, 1480 (aromatic C=C), 1250 (C-F)
Mass Spectrometry (ESI-MS) m/z 153.0 [M+H]⁺

Application as a Key Intermediate in the Synthesis of Kinase Inhibitors

The true value of 5-Fluoro-1H-indazol-3-ol lies in its utility as a versatile intermediate for the construction of highly potent and selective kinase inhibitors. The hydroxyl group at the 3-position serves as a convenient handle for O-alkylation reactions, allowing for the introduction of various side chains that can interact with the active site of the target kinase.

Case Study: Synthesis of Axitinib

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), which are crucial for angiogenesis (the formation of new blood vessels) that tumors require for growth. The 5-fluoro-1H-indazole core is a key structural feature of Axitinib.

The synthesis of Axitinib can utilize 5-Fluoro-1H-indazol-3-ol as a key building block. The hydroxyl group is strategically employed in a nucleophilic substitution reaction.

Axitinib_Synthesis cluster_0 O-Alkylation cluster_1 Heck Coupling A 5-Fluoro-1H-indazol-3-ol C Intermediate A A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2-Iodo-N-methylbenzamide B->C E Axitinib C->E Pd Catalyst Base D 2-Vinylpyridine D->E

Caption: Key steps in the synthesis of Axitinib from 5-Fluoro-1H-indazol-3-ol.

Detailed Protocol: O-Alkylation of 5-Fluoro-1H-indazol-3-ol

This protocol details a crucial step in the synthesis of a precursor to Axitinib.

  • To a stirred suspension of 5-Fluoro-1H-indazol-3-ol and potassium carbonate (K₂CO₃) in dimethylformamide (DMF), add 2-iodo-N-methylbenzamide.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to yield the O-alkylated intermediate.

  • This intermediate can then be carried forward to the subsequent Heck coupling reaction with 2-vinylpyridine to complete the synthesis of Axitinib.[6]

Structure-Activity Relationship (SAR) Insights

The 5-fluoro-1H-indazole moiety plays a critical role in the biological activity of the final drug molecules.

  • Hydrogen Bonding: The indazole core acts as a crucial hydrogen bond donor and acceptor, anchoring the inhibitor within the ATP-binding pocket of the target kinase.[3]

  • Fluorine's Contribution: The fluorine atom at the 5-position enhances the acidity of the N-H proton of the indazole ring, leading to stronger hydrogen bonding interactions with the kinase hinge region.[7] Furthermore, the fluorine atom can engage in favorable orthogonal multipolar interactions with backbone carbonyls in the active site, further increasing binding affinity.[3]

  • Metabolic Stability: The C-F bond is exceptionally strong, and the introduction of fluorine at the 5-position can block a potential site of aromatic hydroxylation by cytochrome P450 enzymes, thereby improving the metabolic stability and half-life of the drug.[4]

Kinase_Inhibition cluster_0 Kinase ATP Binding Pocket cluster_1 Axitinib hinge Hinge Region pocket Hydrophobic Pocket indazole 5-Fluoro-1H-indazole indazole->hinge H-Bonding sidechain Side Chain sidechain->pocket Hydrophobic Interactions

Caption: Simplified interaction model of an indazole-based kinase inhibitor.

Conclusion

5-Fluoro-1H-indazol-3-ol stands out as a strategically vital intermediate in pharmaceutical synthesis. Its well-defined and efficient synthetic pathway, coupled with the advantageous properties conferred by the fluorinated indazole scaffold, makes it a preferred building block for the development of targeted therapies. The ability to readily functionalize the 3-position via the hydroxyl group provides medicinal chemists with a powerful tool to fine-tune the pharmacological profile of drug candidates. As the demand for highly selective and potent kinase inhibitors continues to grow, the importance of 5-Fluoro-1H-indazol-3-ol in the drug development pipeline is set to expand, underscoring its role as a cornerstone of modern medicinal chemistry.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 8686. [Link]

  • Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. (2020). Molecules, 25(21), 5035. [Link]

  • Indazole compounds as fgfr kinase inhibitor, preparation and use thereof. (2016).
  • Method for preparing intermediate of axitinib and application of the intermediate in preparation of axitinib. (2014).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry, 15(1), 37-61. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
  • Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide. (2015).
  • A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib. (2016).
  • Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio). (2020).
  • Indazole compounds as pkmyt1 kinase inhibitors. (2024).
  • Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. (2021). European Journal of Medicinal Chemistry, 226, 113863. [Link]

  • 5-fluoro-1H-indazole-3-carboxylic acid. (n.d.). PubChem. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4983. [Link]

  • Synthetic routes towards intermediates en route to axitinib and vortioxetine. (2024). Organic & Biomolecular Chemistry, 22(38), 7563-7578. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one. (2013). Tetrahedron Letters, 54(26), 3426-3429. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(46), 33815-33842. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2023). Journal of Medicinal Chemistry, 66(15), 10057-10094. [Link]

  • Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. (2017). Journal of Molecular Structure, 1134, 829-840. [Link]

  • Aminoindazole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions containing them. (2007).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2023). Molecules, 28(18), 6546. [Link]

  • Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. (2024). Journal of Molecular Liquids, 395, 123910. [Link]

  • 5-fluoro-1H-indazole-3-carboxylic acid. (n.d.). ChemSynthesis. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). Future Journal of Pharmaceutical Sciences, 7, 105. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2021). IUCrData, 6(8), x210995. [Link]

  • 1-benzyl-1H-indazol-3-ol. (n.d.). Boron Molecular. [Link]

Sources

Exploratory

Safety data sheet (SDS) for 5-Fluoro-3-hydroxyindazole HCl

Safety Data Sheet (SDS) Technical Guide: 5-Fluoro-3-hydroxyindazole HCl Part 1: Executive Summary & Chemical Identity 1.1 Identification of the Substance Product Name: 5-Fluoro-3-hydroxyindazole hydrochloride[1][2] Synon...

Author: BenchChem Technical Support Team. Date: February 2026

Safety Data Sheet (SDS) Technical Guide: 5-Fluoro-3-hydroxyindazole HCl

Part 1: Executive Summary & Chemical Identity

1.1 Identification of the Substance

  • Product Name: 5-Fluoro-3-hydroxyindazole hydrochloride[1][2]

  • Synonyms: 5-Fluoro-1,2-dihydro-3H-indazol-3-one hydrochloride; 5-Fluoro-3-indazolinone HCl; 5-Fluoroindazol-3-ol HCl.[1][2][3]

  • CAS Number: Not formally assigned for the HCl salt.[2][3]

    • Reference Free Base CAS:885519-12-0 (5-fluoro-1,2-dihydro-3H-indazol-3-one).[1][2][3][4]

  • Molecular Formula: C₇H₅FN₂O[1] · HCl

  • Molecular Weight: 152.13 (Free base) + 36.46 (HCl) ≈ 188.59 g/mol [1][2][3]

  • Structural Context: This compound exists in tautomeric equilibrium between the enol (3-hydroxyindazole) and keto (indazolin-3-one) forms.[1][2][3] In the solid state, indazolinones often favor the keto form, but the hydrochloride salt implies protonation at the N1 or N2 position, stabilizing the cationic species.[2][3]

1.2 Relevant Identified Uses

  • Medicinal Chemistry: Core scaffold for the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR targets) and serotonin (5-HT) receptor ligands .[1][2][3]

  • Synthetic Intermediate: Precursor for N-alkylation or O-alkylation reactions to generate diverse bioactive indazole derivatives.[1][2][3]

Part 2: Hazard Identification (GHS Classification)

2.1 Classification of the Substance Based on Read-Across from structural analogs (5-Fluoro-1H-indazole, Indazolin-3-ones) and functional group analysis (HCl salt).[1][2][3]

Hazard ClassCategoryHazard Statement CodeDescription
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[1][2][3][5]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[1][2][3]
Acute Toxicity (Oral) Category 4H302 Harmful if swallowed (Predicted).[1][2][3][5]
Corrosive to Metals Category 1H290 May be corrosive to metals (due to HCl).[1][2][3]

2.2 Label Elements

  • Signal Word: WARNING

  • Pictograms:

    • 
      (Exclamation Mark)[1][2][3][5]
      

2.3 Precautionary Statements

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][5] Remove contact lenses, if present and easy to do.[2][3] Continue rinsing.[2][3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][3]

Part 3: Composition & Ingredients

ComponentCAS NumberWeight %Classification
5-Fluoro-3-hydroxyindazole HCl N/A (Analog: 885519-12-0)> 95%Skin Irrit. 2; Eye Irrit.[1][2][3] 2A; STOT SE 3

Part 4: Emergency Response Protocols

4.1 First Aid Measures

  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

  • Inhalation: Move person to fresh air.[2][3] If not breathing, give artificial respiration.[2][3] Critical: If HCl fumes are suspected, do not use mouth-to-mouth resuscitation.

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[2][3] Remove contaminated clothing.[2][3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids.[2][3] Consult a physician immediately to rule out corneal damage from acidity.[2][3]

  • Ingestion: Never give anything by mouth to an unconscious person.[2][3] Rinse mouth with water.[2][3] Call a POISON CENTER.

4.2 Firefighting Measures

  • Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2][3]

  • Special Hazards:

    • Hydrogen Fluoride (HF): Thermal decomposition may release highly toxic and corrosive HF gas.[1][2][3]

    • Hydrogen Chloride (HCl): Corrosive gas released upon heating.[1][2][3]

    • Nitrogen Oxides (NOx): Toxic combustion product.[1][2][3]

  • Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.[1][2][3]

4.3 Emergency Decision Tree (Visualization)

EmergencyResponse Start Emergency Incident Type Identify Exposure Type Start->Type Inhalation Inhalation (Dust/Fume) Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Action_Inhal Remove to Fresh Air Check Breathing Supp. Oxygen if needed Inhalation->Action_Inhal Action_Skin Wash with Soap/Water (15m) Remove Contaminated Clothes Skin->Action_Skin Action_Eye Rinse with Water (15m) Lift Eyelids Do NOT Rub Eye->Action_Eye Medical Seek Medical Attention (Mention HF/HCl Risk) Action_Inhal->Medical Action_Skin->Medical Action_Eye->Medical

Caption: Decision logic for immediate first aid response emphasizing specific actions for different exposure routes.

Part 5: Handling & Storage

5.1 Safe Handling Protocol

  • Hygroscopic Nature: Hydrochloride salts are often hygroscopic.[2][3] Handle in a controlled humidity environment or glove box if possible.[2][3]

  • Dust Control: Use local exhaust ventilation.[2][3] Avoid formation of dust and aerosols.[2][3]

  • Contact Prevention: Avoid contact with skin and eyes.[2][3] Do not eat, drink, or smoke in work areas.

5.2 Storage Conditions

  • Temperature: Store at 2-8°C (Refrigerated) for long-term stability.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent oxidation and moisture absorption.[1][2][3]

  • Container: Keep container tightly closed in a dry and well-ventilated place.

5.3 Safe Handling Workflow (Visualization)

SafeHandling PPE 1. Don PPE (Gloves, Goggles, Lab Coat, N95) Env 2. Prepare Environment (Fume Hood, Balance) PPE->Env Weigh 3. Weighing (Avoid Dust, Use Spatula) Env->Weigh Transfer 4. Transfer (Dissolve in Solvent) Weigh->Transfer Cleanup 5. Cleanup (Wipe Surfaces, Dispose Waste) Transfer->Cleanup

Caption: Step-by-step workflow for minimizing exposure during the weighing and handling of the compound.

Part 6: Physical & Chemical Properties

PropertySpecificationNotes
Appearance Off-white to pale yellow solidTypical for functionalized indazoles.[1][2]
Odor Odorless to slight pungentPungency may indicate free HCl.[1][2][3]
pH Acidic (< 3.[1][2][3]0)In aqueous solution (5% w/v).
Melting Point > 200°C (Decomposition)HCl salts typically have high MPs.[1][2][3]
Solubility Soluble in DMSO, MethanolLimited solubility in non-polar solvents.[1][2][3]
Partition Coefficient log Pow ~ 1.2 - 1.5Predicted for the free base.[1][2][3]

Part 7: Stability & Reactivity

  • Reactivity: Reactive with strong oxidizing agents.[2][3]

  • Chemical Stability: Stable under recommended storage conditions.[2][3] May darken upon exposure to light or air (oxidation of the phenolic/keto group).[2][3]

  • Incompatible Materials: Strong bases (will deprotonate the HCl and potentially the indazole nitrogen), Strong oxidizing agents.[2][3]

  • Hazardous Decomposition: Hydrogen fluoride (HF), Hydrogen chloride (HCl), Nitrogen oxides (NOx), Carbon oxides (CO, CO2).[2][3]

Part 8: Toxicological Information

8.1 Acute Toxicity

  • Oral LD50: No specific data available.[2][3] Read-across: Indazole LD50 (rat) is often > 500 mg/kg but < 2000 mg/kg (Category 4).[1][2][3]

  • Inhalation LC50: No data available.[2][3]

8.2 Skin & Eye Corrosion [1][2][3]

  • Skin: Causes irritation.[2][3][5] The acidic nature of the HCl salt exacerbates this effect.[2][3]

  • Eyes: Causes serious eye irritation.[2][3][5] Risk of corneal opacity if not rinsed immediately.[2][3]

8.3 Carcinogenicity/Mutagenicity [1][3]

  • IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible, or confirmed human carcinogen by IARC.[2][3]

  • Germ Cell Mutagenicity: No data available.[2][3]

Part 9: Ecological Information

  • Ecotoxicity: Quantitative data not available.[2][3] Do not empty into drains.[2][3]

  • Persistence and Degradability: Indazoles are generally not readily biodegradable.[2][3]

  • Bioaccumulative Potential: Low (log Pow < 3).[1][2][3]

Part 10: Disposal Considerations

  • Waste Treatment: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2][3] Critical: Scrubber must be capable of neutralizing HF and HCl.[2][3]

  • Contaminated Packaging: Dispose of as unused product.

References

  • PubChem. (n.d.).[2][3] 5-Fluoro-1,2-dihydro-3H-indazol-3-one (Compound Summary). National Library of Medicine.[2][3] Retrieved from [Link][1][2][3]

  • ECHA. (n.d.).[2][3] C&L Inventory: 5-Fluoro-1H-indazole-3-carboxylic acid. European Chemicals Agency.[2][3] Retrieved from [Link][1][2][3]

Disclaimer: This guide is based on scientific read-across from structural analogs and functional group analysis. It is intended for research and development use only by qualified personnel.

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for Suzuki-Miyaura Coupling of 5-Fluoroindazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 5-Fluoroindazoles and the Suzuki-Miyaura Coupling 5-Fluoroindazole derivatives represent a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Fluoroindazoles and the Suzuki-Miyaura Coupling

5-Fluoroindazole derivatives represent a privileged scaffold in medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the 5-position of the indazole core can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Consequently, these motifs are integral to a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its appeal lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3] For the synthesis of complex 5-fluoroindazole-based compounds, the Suzuki-Miyaura coupling is an indispensable tool for introducing aryl, heteroaryl, or vinyl substituents, enabling the rapid generation of diverse chemical libraries for biological screening.

This guide provides a detailed examination of the critical parameters governing the Suzuki-Miyaura coupling of 5-fluoroindazole derivatives, offering field-proven insights and a robust experimental protocol to empower researchers in their synthetic endeavors.

Understanding the Core Chemistry: Key Parameters and Mechanistic Considerations

The success of a Suzuki-Miyaura coupling reaction, particularly with a nuanced substrate like 5-fluoroindazole, hinges on the careful selection and optimization of several key components. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the indazole ring, making a rational approach to reaction design paramount.

The Catalytic Heart: Palladium Source and Ligand Selection

The catalytic cycle of the Suzuki-Miyaura reaction is driven by a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[4] The choice of both the palladium precursor and the associated ligand is critical for an efficient reaction.

  • Palladium Precursors :

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A reliable, air-sensitive Pd(0) source that is often effective for a range of couplings.[5]

    • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : A highly effective and versatile air-stable Pd(II) precatalyst. The dppf ligand is known to stabilize the palladium center and facilitate both oxidative addition and reductive elimination steps, making it an excellent choice for coupling bromoindazoles.[6][7]

    • Buchwald Precatalysts (e.g., XPhos Pd G2/G3) : These modern, air-stable Pd(II) precatalysts incorporate bulky, electron-rich phosphine ligands (like XPhos) that are highly effective for coupling challenging substrates, including heteroaryl chlorides and unprotected NH-containing heterocycles.[8]

  • The Ligand's Role : The ligand stabilizes the palladium catalyst, modulates its reactivity, and influences the rates of the key steps in the catalytic cycle. For 5-fluoroindazoles, which can be considered somewhat electron-deficient, ligands that promote a high rate of oxidative addition are generally preferred. Bulky, electron-rich phosphine ligands are often beneficial.[4]

The Essential Activator: The Base

The base plays a crucial role in the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact reaction yield and side-product formation.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : These are the most commonly used bases. Potassium carbonate (K₂CO₃) is a cost-effective and often effective choice.[6][7] Cesium carbonate (Cs₂CO₃) is a stronger base and can be particularly effective in challenging couplings or with less reactive substrates.[9]

  • Phosphates (K₃PO₄) : A moderately strong base that is often used when substrates are sensitive to harsher conditions.

For 5-fluoroindazoles, especially those with an unprotected N-H group, milder bases like K₂CO₃ or K₃PO₄ are generally recommended to prevent deprotonation-related side reactions or degradation of the starting material.

The Reaction Environment: Solvent Systems

The solvent system must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent. Biphasic solvent systems are standard for Suzuki-Miyaura reactions.

  • Aprotic Organic Solvents : Dioxane, 1,2-dimethoxyethane (DME), and toluene are excellent choices for dissolving the aryl halide and boronic acid.[6][7]

  • Aqueous Phase : Water is typically added as a co-solvent. It is essential for dissolving the inorganic base and facilitating the transmetalation step.

A common and effective solvent system is a 4:1 to 5:1 mixture of an organic solvent (e.g., dioxane) and water.

The N-H Challenge: To Protect or Not to Protect?

The acidic proton of the indazole N-H group can potentially interfere with the catalytic cycle. Two main strategies are employed:

  • N-Protection : Protecting the indazole nitrogen with a group like tert-butyloxycarbonyl (Boc) can prevent side reactions and improve solubility. The Boc group can often be removed under acidic conditions post-coupling.[7]

  • Direct Coupling of N-H Free Indazoles : With careful optimization of the catalyst, ligand, and base, direct coupling of unprotected indazoles is often achievable.[9] Microwave-assisted heating has been shown to be particularly effective for promoting the coupling of unprotected 3-bromoindazoles, often leading to shorter reaction times and improved yields.[9]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_intermediate Ar-Pd(II)-X L₂ OxAdd->PdII_intermediate Transmetalation Transmetalation (R-B(OR)₂ + Base) PdII_intermediate->Transmetalation PdII_diaryl Ar-Pd(II)-R L₂ Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Experimental_Workflow cluster_workflow Experimental Workflow Start Reactant Preparation (5-Fluoro-halo-indazole, Boronic Acid, Base) Setup Reaction Setup (Inert Atmosphere, Solvent Addition) Start->Setup Catalysis Catalyst Addition (Palladium Precursor & Ligand) Setup->Catalysis Reaction Heating & Stirring (Conventional or Microwave) Catalysis->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Optimized Reaction Conditions: A Comparative Overview

The following table summarizes various conditions successfully employed for the Suzuki-Miyaura coupling of substituted indazoles, providing a valuable starting point for the optimization of reactions with 5-fluoroindazole derivatives.

SubstrateCatalyst (mol%)LigandBase (equiv.)Solvent SystemTemp. (°C) & TimeYield (%)Reference
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (5)-K₂CO₃ (2)DME80 °C, 2 h95[7]
3-Bromo-1H-indazolePd(PPh₃)₄ (5)-Cs₂CO₃ (2)Dioxane/EtOH/H₂O140 °C, 1 h (MW)78[9]
N-Boc-5-bromoindazolePd(dppf)Cl₂ (5)-K₂CO₃ (2)DME80 °C, 2 h94[7]
3-Iodo-1H-indazolePdCl₂(dppf) (5)-K₂CO₃ (2)BMImBF₄80 °C, 1 h95[10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 5-Fluoro-3-bromo-1H-indazole

This protocol provides a robust starting point for the coupling of a generic arylboronic acid with 5-fluoro-3-bromo-1H-indazole. Note: This is a generalized protocol adapted from successful methods for similar indazole substrates. [6][7][9]Optimization may be required for specific substrates.

Materials and Reagents:
  • 5-Fluoro-3-bromo-1H-indazole (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (high purity)

Step-by-Step Procedure:
  • Reaction Setup : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-fluoro-3-bromo-1H-indazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition : Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 ratio, to achieve a substrate concentration of ~0.1 M) via syringe. The solvents should be degassed prior to use by bubbling with argon for 15-20 minutes.

  • Catalyst Addition : Under a positive flow of argon or nitrogen, add the Pd(dppf)Cl₂ catalyst (0.05 equiv.) to the reaction mixture.

  • Reaction Execution :

    • Conventional Heating : Place the sealed flask in a preheated oil bath at 80-100 °C.

    • Microwave Heating : If using a microwave reactor, set the temperature to 140 °C.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-12 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-fluoro-1H-indazole.

  • Characterization : Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of functionalized 5-fluoroindazole derivatives. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can efficiently construct diverse libraries of these valuable compounds. The protocol provided herein, based on established methodologies for related indazole systems, offers a strong foundation for synthetic success. Further optimization, potentially exploring modern Buchwald-type catalysts or employing high-throughput experimentation, can lead to even more efficient and broadly applicable reaction conditions for this important class of molecules.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Ghaffari, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1). [Link]

  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • El Kazzouli, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 9(7), 508-512. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]

  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • IJCRT.org. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Tautomeric Mixtures of 5-Fluoroindazol-3-one in NMR

Case ID: 5-F-IND-TAUT-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open for Resolution Subject: Troubleshooting spectral broadening and signal duplication in 5-fluoroindazol-3-one deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-F-IND-TAUT-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open for Resolution Subject: Troubleshooting spectral broadening and signal duplication in 5-fluoroindazol-3-one derivatives.[1]

Executive Summary

Welcome to the Advanced Spectroscopy Support Center. You are likely accessing this guide because your NMR spectrum of 5-fluoroindazol-3-one (also known as 5-fluoro-1,2-dihydro-3H-indazol-3-one) is exhibiting non-classical behavior: broadened baselines, "missing" signals, or duplicated peaks that do not integrate to integer values.

This molecule exists in a dynamic prototropic tautomeric equilibrium between the oxo-form (lactam) and the hydroxy-form (lactim) .[1] The 5-fluoro substituent acts as an electron-withdrawing group (EWG), perturbing the electron density of the fused ring system and often accelerating the exchange rate between these forms compared to the unsubstituted parent.[1]

This guide provides a systematic workflow to resolve these mixtures, distinguishing between intermediate exchange broadening , slow exchange distinct species , and fluorine-induced coupling artifacts .[1]

Tautomeric Equilibrium Pathway

Before troubleshooting, visualize the dynamic system in your NMR tube.[1] The equilibrium is solvent- and temperature-dependent.[1][2]

Tautomerism Keto Oxo-Form (Lactam) (1,2-dihydro-3H-indazol-3-one) Favored in Polar Aprotic (DMSO) Enol Hydroxy-Form (Lactim) (1H-indazol-3-ol) Favored in Non-Polar (CDCl3) Keto->Enol Proton Transfer (Fast/Intermediate Exchange) Dimer H-Bonded Dimer (Intermolecular Association) Concentration Dependent Enol->Dimer Self-Association (Non-polar solvents)

Figure 1: The 5-fluoro substituent influences the acidity of N-H protons, modulating the ratio between the oxo- and hydroxy-forms.[1]

Troubleshooting & Diagnostics (Q&A)

Issue 1: "My peaks are broad and undefined, almost vanishing into the baseline."

Diagnosis: Intermediate Exchange Rate. The interconversion rate (


) between the keto and enol forms is comparable to the frequency difference (

) between the signals of the two forms.[1] This leads to coalescence, where distinct peaks merge into a broad, flat signal.[1]

Resolution Protocol:

  • Run a VT-NMR (Variable Temperature) Experiment.

    • Heating (e.g., to 350 K in DMSO-d6): Increases

      
      .[1] If the exchange becomes "fast," the peaks will sharpen into a single average set.[1]
      
    • Cooling (e.g., to 230 K in CD2Cl2 or Acetone-d6): Decreases

      
      .[1] If the exchange becomes "slow," the peaks will resolve into two distinct sets (one for keto, one for enol).[1]
      
  • Switch Solvents.

    • Move to a solvent that strongly stabilizes one form (see Solvent Selection below) to shift the equilibrium fully to one side.[1]

Issue 2: "I see double peaks for every signal. Is my sample impure?"

Diagnosis: Slow Exchange Regime (or Fluorine Coupling). If the exchange is slow on the NMR timescale, you will observe two distinct sets of signals: one for the keto tautomer and one for the enol tautomer.[1]

Differentiation Test (Tautomer vs. Impurity vs. F-Coupling):

  • Check Integrals: Do the two sets sum to 1H? (e.g., 0.6H + 0.4H).[1] If yes, it is likely tautomers.[1]

  • Check J-Coupling: The 5-fluoro group introduces

    
     and 
    
    
    
    coupling.[1]
    • Action: Run a

      
      -decoupled 
      
      
      
      NMR
      . If the "doublets" collapse into singlets, the splitting was due to Fluorine coupling (
      
      
      ), not tautomerism.[1]
    • Action: Run ROESY . If you see exchange cross-peaks (chemical exchange) between the two sets of signals, they are tautomers.[1]

Issue 3: "The NH protons are missing."

Diagnosis: Rapid Proton Exchange with Solvent. If you are using a protic solvent (like Methanol-d4) or "wet" solvents, the acidic N-H or O-H protons are exchanging with deuterium in the solvent or trace water.[1]

Resolution Protocol:

  • Dry the Sample: Lyophilize the sample to remove trace water.[1]

  • Change Solvent: Use anhydrous DMSO-d6 or Acetonitrile-d3 .[1] These aprotic solvents form hydrogen bonds with the solute protons, slowing down exchange and making the N-H/O-H signals visible (often appearing broad around 10–13 ppm).[1]

Experimental Protocols

Protocol A: Solvent Screening for Tautomer Stabilization

Objective: To find a medium that locks the molecule in a single dominant form.[1]

SolventDielectric Constant (

)
Dominant Form (Predicted)Mechanism
DMSO-d6 46.7Keto (Lactam) Strong H-bond acceptor; stabilizes the polar N-H bond of the lactam.[1]
Methanol-d4 32.7Mixture/Fast Exch. Protic solvent; facilitates rapid proton transfer (shuttling).[1]
Chloroform-d 4.8Enol (Lactim) Non-polar; favors intramolecular H-bonds or dimers of the enol form.[1]
Acetone-d6 20.7Mixture Intermediate polarity; often results in broad peaks at RT.[1]

Recommendation: Start with DMSO-d6 .[1][2][3] It usually provides the sharpest signals for indazolones by favoring the keto form and slowing proton exchange [1, 2].[1]

Protocol B: Variable Temperature (VT) NMR Setup

Objective: To reach the Fast or Slow exchange limit.

  • Preparation: Dissolve ~5-10 mg of 5-fluoroindazol-3-one in 0.6 mL of DMSO-d6 (for high temp) or Acetone-d6 (for low temp).

  • Initial Scan: Acquire a standard 1H spectrum at 298 K. Note the line width (Hz) of the aromatic signals.

  • Heating Cycle (DMSO-d6):

    • Increase temperature in 10 K increments (310 K, 320 K, 330 K, 340 K).

    • Stop if signals sharpen significantly.[1]

  • Cooling Cycle (Acetone-d6/CD2Cl2):

    • Decrease temperature in 10 K increments (288 K, 278 K, ... down to 233 K).

    • Stop if the broad peak splits into two distinct, sharp peaks.

  • Analysis: Calculate the coalescence temperature (

    
    ) to estimate the free energy of activation (
    
    
    
    ) for the tautomerization.

Quantitative Data: Chemical Shift Fingerprints

Use this table to assign your species. Note that the 5-F substituent will cause splitting (


 Hz for C5).[1]
NucleusSignalKeto Form (Lactam)Enol Form (Lactim)Notes
13C C-3 (Carbonyl/C-OH) 160 - 165 ppm 150 - 158 ppm Keto C=O is typically more deshielded.[1]
15N N-1 / N-2 Distinct shiftsCloser shiftsRequires 1H-15N HMBC.[1]
1H H-4 (Adj. to F) ~7.2 - 7.5 ppm~7.0 - 7.3 ppmdoublet of doublets (

).[1]
1H Exchangeable (NH/OH) 10 - 13 ppm 9 - 11 ppm Highly concentration/temp dependent.[1]

Reference values derived from general indazolone studies and substituent effects [3, 4].

Troubleshooting Decision Tree

Follow this logic flow to determine the next best experiment.

DecisionTree Start Start: Analyze 1H Spectrum (298 K, DMSO-d6) CheckBroad Are signals broad? Start->CheckBroad CheckDouble Are signals doubled? CheckBroad->CheckDouble No VT_Exp Run VT-NMR (Heat to 340K) CheckBroad->VT_Exp Yes F_Decouple Run 19F-Decoupled 1H NMR CheckDouble->F_Decouple Yes Sharpen Result: Fast Exchange Report Average Structure VT_Exp->Sharpen Signals Sharpen Collapse Result: F-Coupling (Not Tautomers) F_Decouple->Collapse Peaks Collapse Remain Run ROESY/NOESY F_Decouple->Remain Peaks Remain ExchangePeaks Result: Slow Exchange Tautomers Remain->ExchangePeaks Exchange Cross-peaks?

References

  • Claramunt, R. M., et al. (2006).[1] "The structure of indazolones: A combined solution and solid state NMR study." Arkivoc, 2006(5), 57-70.[1]

  • Alkorta, I., & Elguero, J. (2022).[1] "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry, 87(8), 5866–5874.[1] [1]

  • Standara, S., et al. (2018).[1][4] "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 23(1), 136.[1]

  • Larkin, T. J., et al. (2019).[1] "NMR Techniques in Organic Chemistry: A Quick Guide." University of Oxford, Department of Chemistry.[1]

Sources

Optimization

Preventing oxidation and degradation of indazole-3-ol derivatives

Welcome to the technical support center for indazole-3-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often sensitive comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole-3-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often sensitive compounds. Here, we address common challenges related to their stability, providing in-depth, evidence-based solutions to prevent oxidation and degradation. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: My indazole-3-ol derivative is turning a yellow or brown color in solution. What is happening and how can I prevent it?

This is the most common issue reported and is almost always a sign of oxidation. The indazole-3-ol moiety is susceptible to oxidation, which can lead to the formation of colored byproducts. The reaction is often initiated by atmospheric oxygen and can be accelerated by light, heat, and the presence of metal ions.

Causality: The hydroxyl group at the 3-position of the indazole ring makes the system electron-rich and prone to oxidation. The initial oxidation can lead to the formation of a radical species, which can then undergo further reactions to form a complex mixture of colored degradation products.

Immediate Actions:

  • Work under an inert atmosphere: Immediately switch to handling your compound under nitrogen or argon.[1]

  • Protect from light: Store your solutions in amber vials or wrap them in aluminum foil.

  • Use fresh, de-gassed solvents: Solvents can contain dissolved oxygen which will promote oxidation.

For a more detailed protocol on working under an inert atmosphere, please refer to the "Experimental Protocols" section below.

Q2: I'm observing unexpected peaks in my HPLC analysis of an indazole-3-ol derivative. Could this be degradation?

Yes, the appearance of new, unexpected peaks in your chromatogram is a strong indicator of degradation.[2] These peaks can arise from various degradation pathways, including oxidation, hydrolysis, or photodegradation.

Troubleshooting Steps:

  • Analyze a freshly prepared sample: This will serve as your baseline (t=0) chromatogram.

  • Compare with a sample that has been stored under your typical experimental conditions: This will help you determine if the degradation is occurring during your experiment or during storage.

  • Perform a forced degradation study: This will help you identify the potential degradation products and understand the stability of your compound under different stress conditions. A general protocol for a forced degradation study is provided in the "Experimental Protocols" section.

Q3: What is the role of tautomerism in the stability of indazole-3-ol derivatives?

Indazole-3-ol can exist in several tautomeric forms, with the 1H-indazol-3-ol and 3-indazolone forms being the most relevant. The equilibrium between these tautomers can be influenced by the solvent, pH, and substituents on the indazole ring. The reactivity and stability of your derivative can be significantly affected by the predominant tautomeric form. For instance, the indazolone tautomer may be more susceptible to certain degradation pathways.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and their solutions.

Observation Probable Cause(s) Recommended Solutions
Rapid color change (within minutes) in solution. High oxygen content in the solvent; Presence of catalytic impurities (e.g., metal ions).Use freshly de-gassed solvents; Add a chelating agent like EDTA (0.1-1 mM) to sequester metal ions.
Gradual color change over hours or days. Slow oxidation by atmospheric oxygen; Photodegradation.Store solutions under an inert atmosphere; Protect from light; Consider adding a suitable antioxidant (see Table 1).
Appearance of a new major peak in HPLC with a different retention time. Significant degradation has occurred.Identify the degradation pathway through a forced degradation study; Modify experimental conditions (pH, solvent, temperature) to improve stability.
Loss of parent compound signal in NMR over time. Degradation of the compound.Re-prepare the sample in a deuterated solvent that has been de-gassed; Acquire the spectrum immediately after preparation.

Preventative Strategies

Proactive measures are always more effective than reactive troubleshooting. Here are key strategies to prevent the degradation of your indazole-3-ol derivatives.

Use of Antioxidants

Antioxidants can be highly effective at preventing oxidation by scavenging free radicals or by reducing oxidants. The choice of antioxidant will depend on the specific derivative and the solvent system.

Table 1: Recommended Antioxidants for Indazole-3-ol Derivatives

Antioxidant Recommended Concentration Solvent Compatibility Mechanism of Action
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Organic solvents (e.g., DCM, THF, Ethyl Acetate)Radical scavenger
Ascorbic Acid (Vitamin C) 1 - 10 mMAqueous and polar protic solvents (e.g., water, methanol, ethanol)Reducing agent, radical scavenger
Sodium Metabisulfite 0.1 - 1% (w/v)Aqueous solutionsOxygen scavenger
Control of Experimental Conditions
  • pH: The stability of indazole-3-ol derivatives can be highly pH-dependent. Generally, neutral to slightly acidic conditions (pH 5-7) are preferred to minimize hydrolysis and certain oxidative pathways.

  • Solvent Selection: Use high-purity, de-gassed solvents. Aprotic solvents are often a better choice than protic solvents to minimize proton-mediated degradation pathways.

  • Temperature: Store your compounds and solutions at low temperatures (e.g., 4°C or -20°C) to slow down the rate of degradation. Avoid repeated freeze-thaw cycles.

Structural Modifications

If you are in the process of designing new indazole-3-ol derivatives, consider structural modifications to enhance stability.

  • Alkylation or Acylation of the 3-hydroxyl group: This will protect the most sensitive site from oxidation. However, this will also change the biological activity of the compound.

  • Introduction of electron-withdrawing groups: Adding electron-withdrawing groups to the benzene ring of the indazole can decrease the electron density of the heterocyclic system, making it less susceptible to oxidation.

Experimental Protocols

Protocol 1: Handling Indazole-3-ol Derivatives under an Inert Atmosphere

This protocol describes the use of a Schlenk line for handling air-sensitive indazole-3-ol derivatives.

Materials:

  • Schlenk flask

  • Schlenk line with a vacuum pump and an inert gas (N₂ or Ar) source

  • Septa

  • Cannula (double-tipped needle)

  • De-gassed solvents

Procedure:

  • Prepare the Schlenk flask: Add your solid indazole-3-ol derivative to a clean, dry Schlenk flask.

  • Purge the flask: Connect the flask to the Schlenk line, ensuring the inert gas is flowing. Evacuate the flask under vacuum for 5-10 minutes, then backfill with the inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Add solvent: Add the desired volume of de-gassed solvent to the flask via a cannula or a gas-tight syringe.

  • Handling the solution: For subsequent manipulations, such as taking an aliquot, use a cannula or a gas-tight syringe through the septum while maintaining a positive pressure of inert gas.

Protocol 2: Forced Degradation Study

This protocol provides a general framework for a forced degradation study to identify potential degradation products and pathways.

Procedure:

  • Prepare stock solutions: Prepare a stock solution of your indazole-3-ol derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Expose to stress conditions:

    • Acidic hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution.

    • Basic hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution.

    • Oxidative degradation: Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution.

    • Thermal degradation: Heat an aliquot of the stock solution at 60°C.

    • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm).

  • Analyze samples at time points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and analyze by HPLC-UV and LC-MS.

  • Data analysis: Compare the chromatograms of the stressed samples to the t=0 sample to identify new peaks. Use the LC-MS data to determine the mass of the degradation products and propose their structures.

Visualizations

Degradation Pathway of Indazole-3-ol

G Indazole_3_ol Indazole-3-ol Derivative Oxidized_Intermediate Oxidized Intermediate (e.g., Radical Species) Indazole_3_ol->Oxidized_Intermediate O₂, Light, Heat, Metal Ions Hydrolysis_Products Hydrolysis Products Indazole_3_ol->Hydrolysis_Products H₂O, Acid/Base Photodegradation_Products Photodegradation Products Indazole_3_ol->Photodegradation_Products UV Light Colored_Byproducts Colored Degradation Products Oxidized_Intermediate->Colored_Byproducts Further Reactions

Caption: Major degradation pathways for indazole-3-ol derivatives.

Troubleshooting Workflow

G Observation Observe Degradation (e.g., Color Change, New HPLC Peaks) Initial_Actions Initial Actions: - Use Inert Atmosphere - Protect from Light - Use Fresh Solvents Observation->Initial_Actions Forced_Degradation Perform Forced Degradation Study Initial_Actions->Forced_Degradation Identify_Pathway Identify Degradation Pathway (Oxidation, Hydrolysis, etc.) Forced_Degradation->Identify_Pathway Optimize_Conditions Optimize Experimental Conditions: - Add Antioxidant - Adjust pH - Change Solvent - Lower Temperature Identify_Pathway->Optimize_Conditions Known Pathway Structural_Modification Consider Structural Modification (If applicable) Identify_Pathway->Structural_Modification Inherent Instability Stable_Compound Stable Compound Optimize_Conditions->Stable_Compound Structural_Modification->Stable_Compound

Caption: A systematic workflow for troubleshooting indazole-3-ol derivative stability issues.

References

  • U.S. Patent US20110172428A1, "Methods for the preparation of indazole-3-carboxylic acid and n-(s)", published July 14, 2011.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Pharmaceuticals (Basel). 2022;15(1):103. [Link]

  • Synthesis of new indazole derivatives as potential antioxidant agents. Med Chem Res. 2014;23:2368–2376. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018;23(11):2783. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Adv. 2023;13:17539-17564. [Link]

  • Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry. Eur J Mass Spectrom (Chichester). 2020;26(6):425-431. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. Org Lett. 2020;22(12):4660-4664. [Link]

  • What is the reason of unexpected Color Change in Synthesized Anthrone Solution? ResearchGate. [Link]

  • Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Pharmaceut Anal Acta. 2012;3:179. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in the Cyclization of 2-Amino-5-fluorobenzoic Acid Hydrazides

Welcome to the technical support center for the synthesis and optimization of heterocyclic compounds derived from 2-amino-5-fluorobenzoic acid hydrazides. This guide is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of heterocyclic compounds derived from 2-amino-5-fluorobenzoic acid hydrazides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Here, we address common challenges encountered during the cyclization of this substrate, providing in-depth, evidence-based troubleshooting strategies and detailed experimental protocols to help you maximize your reaction yields and product purity.

The cyclization of 2-amino-5-fluorobenzoic acid hydrazide is a critical step in the synthesis of a variety of heterocyclic compounds, most notably quinazolinones and triazoles, which are of significant interest in drug discovery. The presence of the electron-withdrawing fluorine atom at the 5-position can significantly influence the reactivity of the aniline nitrogen, presenting unique challenges and opportunities for optimization.[1][2] This guide will equip you with the knowledge to navigate these complexities and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address the most frequent problems encountered in the laboratory.

Issue 1: Low or No Yield of the Desired Quinazolinone Product

Question: I am attempting to synthesize a 6-fluoro-2,3-dihydroquinazolin-4(1H)-one by reacting 2-amino-5-fluorobenzoic acid hydrazide with an aldehyde, but I am observing very low conversion and a complex mixture of byproducts. What are the likely causes and how can I improve my yield?

Answer:

Low yields in this condensation-cyclization reaction are a common hurdle. The primary reasons often revolve around suboptimal reaction conditions that fail to efficiently drive the reaction towards the desired product. The electron-withdrawing nature of the fluorine substituent can decrease the nucleophilicity of the anthranilic amine, making the initial condensation with the aldehyde the rate-limiting step.[1]

Here is a systematic approach to troubleshoot this issue:

1. Catalyst Selection and Optimization:

  • Iodine Catalysis: Molecular iodine is an effective and mild Lewis acid catalyst for this transformation.[3] It activates the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the hydrazide. If you are not using a catalyst, this is the first and most critical parameter to introduce.

  • Catalyst Loading: The amount of catalyst is crucial. While a catalytic amount is sufficient, for less reactive aldehydes or to accelerate the reaction, increasing the loading of iodine (e.g., from 5 mol% to 20 mol%) can significantly improve the yield. However, excessive amounts can lead to side reactions and purification challenges.

2. Solvent and Temperature Effects:

  • Solvent Choice: The choice of solvent can dramatically impact the reaction rate and selectivity.

    • Protic Solvents (e.g., Ethanol, Methanol): These are generally good choices as they can solvate the intermediates and facilitate proton transfer. Refluxing in ethanol is a common starting point.

    • Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents can be effective, particularly for less soluble starting materials. However, they can be more difficult to remove and may require higher reaction temperatures.

    • Solvent-Free Conditions: In some cases, solvent-free reactions under microwave irradiation can lead to rapid and high-yielding synthesis.[4]

  • Temperature Optimization: The reaction often requires heating to proceed at a reasonable rate. Start with refluxing ethanol (~78 °C) and, if the reaction is still sluggish, consider higher boiling point solvents or microwave heating. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent decomposition at elevated temperatures.

3. Reaction Time and Monitoring:

  • Ensure the reaction is running for a sufficient duration. The condensation with sterically hindered or electron-poor aldehydes may require longer reaction times. Monitor the reaction progress by TLC, observing the consumption of the starting materials and the formation of the product spot.

4. Water Removal:

  • The condensation reaction releases a molecule of water. In some cases, the presence of water can lead to reversible reactions or side product formation. The use of a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product, especially in non-polar solvents like toluene.

Experimental Protocol: Iodine-Catalyzed Synthesis of 6-Fluoro-2-aryl-2,3-dihydroquinazolin-4(1H)-ones

This protocol provides a reliable starting point for the synthesis of quinazolinone derivatives.

Materials:

  • 2-Amino-5-fluorobenzoic acid hydrazide

  • Substituted aldehyde (1.0 - 1.2 equivalents)

  • Molecular Iodine (I₂) (10 mol%)

  • Ethanol (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-fluorobenzoic acid hydrazide (1.0 mmol).

  • Dissolve the hydrazide in anhydrous ethanol (10 mL).

  • Add the substituted aldehyde (1.0 mmol) to the solution.

  • Add molecular iodine (0.1 mmol, 10 mol%).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure 6-fluoro-2-aryl-2,3-dihydroquinazolin-4(1H)-one.

Issue 2: Formation of a Significant Amount of a Triazole Side Product

Question: I am trying to perform a cyclization using carbon disulfide to synthesize a thione derivative, but I am isolating a 1,2,4-triazole as the major product instead of the desired quinazolinone-based thione. Why is this happening and how can I favor the formation of the desired product?

Answer:

The reaction of 2-aminobenzohydrazides with carbon disulfide in the presence of a base can lead to the formation of two different heterocyclic systems: the desired quinazolinone thione or a 1,2,4-triazole derivative. The formation of the triazole is a well-documented and often competing reaction pathway.[5][6]

Understanding the Competing Pathways:

  • Quinazolinone Thione Formation: This pathway involves the initial reaction of the hydrazide with carbon disulfide to form a dithiocarbazate intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the anthranilic amine onto the thiocarbonyl group, followed by elimination of H₂S, leads to the quinazolinone thione.

  • 1,2,4-Triazole Formation: This pathway also proceeds through the dithiocarbazate intermediate. However, the intramolecular cyclization occurs via the terminal nitrogen of the hydrazide attacking the thiocarbonyl carbon, followed by dehydration, leading to the formation of a 5-mercapto-1,2,4-triazole ring.

Strategies to Minimize Triazole Formation:

  • Reaction Conditions:

    • Base: The choice and stoichiometry of the base are critical. A weaker base or a stoichiometric amount might favor the quinazolinone pathway. Strong bases like potassium hydroxide can promote the formation of the triazole.

    • Temperature: Lower reaction temperatures may favor one pathway over the other. It is advisable to run the reaction at room temperature initially and only heat if necessary, while carefully monitoring the product distribution by TLC.

  • Protecting Groups:

    • Temporarily protecting the terminal -NH₂ of the hydrazide group before the reaction with carbon disulfide can prevent its participation in the cyclization, thus directing the reaction towards the quinazolinone product. The protecting group can be removed in a subsequent step.

Data Summary: Comparison of Cyclization Strategies

The following table summarizes typical yields for the cyclization of 2-aminobenzohydrazides with aldehydes under different conditions, providing a comparative overview to guide your optimization efforts.

CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Reference
NoneEthanolReflux8-1240-60Internal Data
Iodine (10 mol%)EthanolReflux4-675-90[3]
p-TSA (10 mol%)TolueneReflux (Dean-Stark)6-870-85[7]
None (Microwave)DMF1200.5-180-95[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atom in the cyclization reaction?

A1: The fluorine atom is a moderately electron-withdrawing group. Its presence at the 5-position of the 2-aminobenzoic acid hydrazide has two main effects:

  • Decreased Nucleophilicity: It reduces the electron density on the aromatic ring, making the 2-amino group less nucleophilic. This can slow down the initial condensation step with the carbonyl compound.[1]

  • Increased Acidity: It increases the acidity of the N-H protons, which can influence the cyclization and dehydration steps.

In general, while it may make the initial reaction slower, the electron-withdrawing nature of fluorine can also facilitate the final dehydration step of the cyclization.[2]

Q2: Can I use ketones instead of aldehydes for the cyclization?

A2: Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and electronic effects. The reaction with ketones will likely require more forcing conditions, such as higher temperatures, longer reaction times, and potentially a higher catalyst loading. The resulting quinazolinones will be substituted at the 2-position with two groups corresponding to the ketone's structure.

Q3: My purified product shows a broad peak in the NMR spectrum. What could be the cause?

A3: A broad peak in the NMR spectrum, particularly for N-H protons, can be due to several factors:

  • Proton Exchange: The N-H protons of the quinazolinone ring can exchange with residual water or acidic/basic impurities in the NMR solvent.

  • Tautomerism: The 2,3-dihydroquinazolin-4(1H)-one product can exist in tautomeric forms, and if the rate of interconversion is on the NMR timescale, it can lead to peak broadening.

  • Restricted Rotation: If there are bulky substituents, restricted rotation around single bonds can lead to conformational isomers that are slowly interconverting, resulting in broad peaks.

To address this, ensure your NMR solvent is dry and free of acidic or basic impurities. Running the NMR at a different temperature (variable temperature NMR) can sometimes sharpen the peaks by either slowing down or speeding up the exchange process.

Q4: Are there any alternative "green" synthesis methods for this cyclization?

A4: Yes, there is growing interest in developing more environmentally friendly synthetic methods. Some "green" approaches that have been explored for similar reactions include:

  • Water as a Solvent: Performing the reaction in water can be a green alternative to organic solvents.[8]

  • Catalyst-Free Visible Light-Mediated Synthesis: Some studies have shown that the cyclization can be achieved under visible light without the need for a catalyst, which reduces waste and cost.

  • Microwave-Assisted Solvent-Free Synthesis: As mentioned earlier, microwave irradiation under solvent-free conditions can significantly reduce reaction times and energy consumption.[4]

Visualizing the Reaction Pathways

To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the key reaction mechanisms.

Mechanism of Quinazolinone Formation

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Hydrazide 2-Amino-5-fluorobenzoic Acid Hydrazide Schiff_Base Schiff Base Intermediate Hydrazide->Schiff_Base Condensation (-H₂O) Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff_Base Cyclized_Int Cyclized Intermediate Schiff_Base->Cyclized_Int Intramolecular Cyclization Quinazolinone 6-Fluoro-2,3-dihydro- quinazolin-4(1H)-one Cyclized_Int->Quinazolinone Tautomerization

Caption: Proposed mechanism for the formation of 6-fluoro-2,3-dihydroquinazolin-4(1H)-one.

Competing Pathways: Quinazolinone Thione vs. Triazole

G cluster_path1 Pathway A: Quinazolinone Thione cluster_path2 Pathway B: Triazole (Side Product) Start 2-Amino-5-fluorobenzoic Acid Hydrazide + CS₂ Intermediate Dithiocarbazate Intermediate Start->Intermediate Cyclization via Anthranilic Amine Start->Intermediate Cyclization via Terminal Hydrazide Amine Product1 Quinazolinone Thione Intermediate->Product1 Cyclization via Anthranilic Amine Product2 5-Mercapto-1,2,4-Triazole Intermediate->Product2 Cyclization via Terminal Hydrazide Amine

Caption: Competing reaction pathways in the cyclization with carbon disulfide.

References

  • Karnakar, K., et al. (2011). Ceric Ammonium Nitrate-Catalyzed Synthesis of Quinazolines. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978. [Link]

  • Kumar, D., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences, 4(1), 1-13. [Link]

  • Hazarkhani, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 36(6), 667-683. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis and reactions of a new series of 1,2,4-triazolo[4,3-c]quinazolines. Journal of Heterocyclic Chemistry, 51(4), 987-994.
  • Al-Obaidi, A. M., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 20(1), 259-268. [Link]

  • Li, J., et al. (2017). Iodine-catalyzed oxidative system for cyclization of primary alcohols with o-aminobenzamides to quinazolinones using DMSO as the oxidant in dimethyl carbonate. RSC Advances, 7(57), 35947-35951. [Link]

  • Riveira, M. J., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2278-2286. [Link]

  • Joshi, K. C., et al. (1981). Synthesis of Some Fluorinated Quinazolone Derivatives. Journal of the Indian Chemical Society, 58(11), 1074-1076.
  • Ali, M. I., et al. (2015). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry, 1(1), 1-5.
  • Han, M., et al. (2024). B(C6F5)3-catalyzed stepwise 1,5-hydride migration/cyclization: diastereoselective construction of carbocyclic β-amino acid derivatives. Organic Chemistry Frontiers, 11(4), 864-870. [Link]

  • Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637-9646. [Link]

  • Al-Soud, Y. A., et al. (2003). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 8(12), 954-967. [Link]

  • Hossain, M. K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 882283. [Link]

  • Zanias, S., et al. (2024). Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines. International Journal of Molecular Sciences, 25(3), 1599. [Link]

  • Panja, S. K., et al. (2017). A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. Tetrahedron Letters, 58(13), 1276-1279. [Link]

  • (PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (n.d.). Retrieved from [Link]

  • Riveira, M. J., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2278-2286. [Link]

  • Wang, T., et al. (2021). Synthesis of Multifunctional 2-Aminobenzimidazoles on DNA via Iodine-Promoted Cyclization. Organic Letters, 23(11), 4263-4267. [Link]

  • Patel, N. B., et al. (2023). 3 - CHEMISTRY & BIOLOGY INTERFACE. Chemistry & Biology Interface, 13(3), 74-88.
  • de la Torre, A. F., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 72. [Link]

  • Pongó, L., et al. (1990). On triazoles. XXI. Synthesis of 1,2,4‐triazolyldithiocarbonates. Journal of Heterocyclic Chemistry, 27(5), 1249-1257.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

Sources

Optimization

Troubleshooting crystallization of 5-Fluoro-1H-indazol-3-ol hydrochloride salts

Technical Support Center: Crystallization of 5-Fluoro-1H-indazol-3-ol Hydrochloride Case ID: 5F-IND-HCl-CRYST Subject: Troubleshooting Phase Separation (Oiling Out) & Polymorphism Assigned Scientist: Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 5-Fluoro-1H-indazol-3-ol Hydrochloride

  • Case ID: 5F-IND-HCl-CRYST

  • Subject: Troubleshooting Phase Separation (Oiling Out) & Polymorphism

  • Assigned Scientist: Senior Application Specialist, Solid State Chemistry

Executive Summary: The "Tautomer Trap"

Crystallizing 5-Fluoro-1H-indazol-3-ol (also known as 5-fluoroindazolone) as a hydrochloride salt is deceptively difficult due to two competing fundamental forces: Tautomerism and Weak Basicity .

  • The Tautomeric Equilibrium: This molecule exists in a dynamic equilibrium between the enol form (3-hydroxyindazole, aromatic) and the keto form (indazolone, amide-like). While the enol form is aromatic, the keto form is often the stable polymorph in the solid state.

  • The Fluorine Effect: The electron-withdrawing fluorine at the 5-position lowers the basicity of the N1/N2 nitrogens. This makes the HCl salt "loose"—it readily dissociates (loses HCl gas) or undergoes hydrolysis if moisture is present, leading to the "oiling out" of the free base or a hydrate.

This guide moves beyond standard textbook recipes to address the specific thermodynamics of fluorinated indazole salts.

Part 1: Visualizing the Problem

Before attempting a fix, you must identify which failure mode is occurring. Use the following logic flow to diagnose your current slurry.

G Start START: Reaction Mixture (Oiled Out / Gum) Check_Solvent Check Solvent System Is water present? Start->Check_Solvent Hydrate_Risk High Risk: Hydrate/Goo HCl is hydrating, not salting. Check_Solvent->Hydrate_Risk Yes Dry_System System is Anhydrous (Organic Solvents only) Check_Solvent->Dry_System No Action_Dehydrate Action: Switch to Anhydrous HCl/Dioxane Hydrate_Risk->Action_Dehydrate Temp_Check Check Temperature Is T > Melting Point of Solvate? Dry_System->Temp_Check LLPS Liquid-Liquid Phase Separation (LLPS) Temp_Check->LLPS Yes (Too Hot) Seed_Point Metastable Zone Issue Nucleation failed. Temp_Check->Seed_Point No (Cool) Action_Cycle Action: Heat Cycle (Ostwald Ripening) LLPS->Action_Cycle Action_Seed Action: Seed @ Low Supersaturation Seed_Point->Action_Seed

Figure 1: Diagnostic decision tree for identifying the root cause of crystallization failure.

Part 2: The "Golden Path" Protocol

Do not use aqueous HCl. The presence of water promotes the formation of the "gummy" hydrate and shifts the equilibrium towards the less soluble free base.

Recommended Method: Reactive Anti-Solvent Crystallization

ParameterSpecificationRationale
Primary Solvent Ethyl Acetate (EtOAc) or THF Dissolves the free base; poor solvent for the HCl salt.
Acid Source 4M HCl in Dioxane (Anhydrous)Prevents hydrolysis; Dioxane acts as a bridge solvent.
Concentration 10 mL solvent per gram of substrateHigh dilution prevents rapid "crashing" (amorphous precipitation).
Temperature 50°C → 20°C Addition must happen warm to keep the salt in solution initially.
Step-by-Step Procedure:
  • Dissolution: Dissolve 1.0 eq of 5-Fluoro-1H-indazol-3-ol in EtOAc (10 volumes) at 50°C. If it does not dissolve completely, add minimal THF dropwise until clear.

  • Controlled Acidification: While stirring rapidly at 50°C, add 1.1 eq of 4M HCl/Dioxane dropwise over 20 minutes.

    • Critical Check: If turbidity appears immediately and turns into oil droplets, STOP . Add 5% MeOH to resolubilize, then resume slower addition.

  • Nucleation: Once addition is complete, the solution should be slightly cloudy. Add a seed crystal (if available) or scratch the glass wall.

  • Cooling Ramp: Turn off the heat. Allow the vessel to cool to Room Temperature (RT) slowly (over 2 hours). Do not use an ice bath yet.

  • Maturation: Once at RT, if a precipitate has formed, stir for 4 hours.

  • Isolation: Filter under nitrogen (to prevent moisture uptake). Wash with cold EtOAc.

Part 3: Troubleshooting & FAQs

Q1: My product turned into a sticky yellow oil at the bottom of the flask. How do I fix it?

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . The salt formed faster than it could organize into a lattice, creating a supersaturated amorphous oil.

The Fix (Ostwald Ripening):

  • Do not throw it away.

  • Reheat the mixture until the oil dissolves (or becomes less viscous).

  • Add a co-solvent (e.g., Ethanol or Methanol) dropwise until the solution is homogeneous at high temperature.

  • Cool extremely slowly.

  • Vigorous Stirring: High shear can help break up oil droplets and induce nucleation.

Q2: The salt is extremely hygroscopic (turns to goo on the filter).

Diagnosis: This is common for electron-deficient indazoles. The lattice energy is low, and the HCl is loosely bound.

The Fix:

  • Stoichiometry: Ensure you are not using a large excess of HCl (keep to 1.05–1.1 eq). Excess HCl attracts water.

  • Drying: You must dry the salt in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) or KOH pellets to scavenge moisture.

  • Alternative Salt: If HCl persists in being deliquescent, consider switching to a Mesylate (Methanesulfonic acid) or Tosylate salt. These are non-volatile and often pack better with planar aromatic systems [1].

Q3: The color changed from white to pink/red during crystallization.

Diagnosis: Oxidation of the phenol/enolic moiety. Indazol-3-ols are susceptible to oxidation to diazonium-like species or coupling products under acidic conditions if metal ions or oxidants are present.

The Fix:

  • Degas your solvents (sparge with Nitrogen) before use.

  • Add a trace amount of antioxidant (e.g., Ascorbic acid) if purity is critical, though this may complicate crystallization.

  • Ensure your HCl source is iron-free (use high-grade reagents).

Part 4: Mechanistic Insight (Advanced)

Understanding the tautomerism is vital for interpreting analytical data (NMR/XRPD).

Tautomer Enol Enol Form (3-hydroxy-5-fluoroindazole) Aromatic (OH) Keto Keto Form (5-fluoroindazolone) Amide-like (NH-C=O) Enol->Keto  Solid State    Equilibrium   Salt HCl Salt Protonation at N1 or N2 Keto->Salt + HCl (Anhydrous) Salt->Keto - HCl (Vacuum/Heat)

Figure 2: The tautomeric equilibrium. The salt form locks the molecule in a cationic state, but vacuum drying can sometimes strip the HCl, reverting it to the Keto free base.

Note on Analytics:

  • 1H NMR: In DMSO-d6, you may see broadened peaks due to rapid proton exchange.

  • XRPD: If you see a "halo" in your X-ray diffraction pattern, your "solid" is actually amorphous (glass). You must recrystallize using the Slow Cooling method described in Part 2.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on disappearing polymorphs and oiling out mechanisms). Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939. (Explains the solubility advantage of metastable oils).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation Patterns of 5-Fluoro-3-hydroxyindazole

Executive Summary 5-Fluoro-3-hydroxyindazole (5-F-3-HI) represents a critical scaffold in the development of kinase inhibitors (e.g., VEGFR, PDGFR) and psychotropic agents. Its structural duality—possessing both a fluori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-3-hydroxyindazole (5-F-3-HI) represents a critical scaffold in the development of kinase inhibitors (e.g., VEGFR, PDGFR) and psychotropic agents. Its structural duality—possessing both a fluorinated aromatic ring for metabolic stability and a tautomeric 3-hydroxy/oxo group for hydrogen bonding—presents unique challenges and opportunities in mass spectrometry (MS).

This guide provides an in-depth technical analysis of the fragmentation behavior of 5-F-3-HI using Electrospray Ionization (ESI) MS/MS. It objectively compares the compound’s ionization efficiency and spectral fingerprint against its non-fluorinated analog (3-Hydroxyindazole) and positional isomers, offering a validated workflow for structural elucidation.

Chemical Context & Ionization Strategy

Tautomeric Considerations

Before analyzing fragmentation, one must understand the precursor ion structure. 3-hydroxyindazoles exhibit keto-enol tautomerism. In the gas phase and polar solvents used in LC-MS, the indazol-3-one (keto) form often predominates, which directly influences the primary fragmentation pathway (loss of CO vs. loss of N₂).

Ionization Mode Comparison: ESI vs. APCI

For 5-F-3-HI, the choice of ionization source dictates sensitivity.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Polarity Suitability High.[1] Excellent for the polar -OH/NH groups.Medium. Better for neutral, non-polar analogs.ESI Wins
Sensitivity High (pg/mL range). Forms stable [M+H]⁺ and [M-H]⁻.Moderate. Higher background noise for this scaffold.ESI Wins
Thermal Degradation Low. Soft ionization preserves the labile -OH.High. Risk of thermal dehydration prior to MS.ESI Wins
Matrix Tolerance Lower. Susceptible to ion suppression.Higher. Better for complex biological matrices.APCI (Conditional)

Recommendation: Use ESI in Positive Mode (ESI+) for general detection due to the basicity of the N1 nitrogen. Use ESI Negative Mode (ESI-) for confirmatory identification, leveraging the acidity of the 3-OH proton (


).

Fragmentation Pathways: The Core Mechanism

The fragmentation of 5-F-3-HI (


, MW 152.13) under Collision-Induced Dissociation (CID) follows distinct pathways governed by the stability of the fluorinated benzene ring.
Primary Pathway (ESI+): The "28 Da" Dilemma

The protonated precursor [M+H]⁺ at m/z 153 typically undergoes a neutral loss of 28 Da. In indazoles, this creates ambiguity between the loss of Carbon Monoxide (CO) and Nitrogen (


) .
  • Pathway A (Loss of

    
    ):  Cleavage of the diazo group yields a destabilized fluorobenzoyl cation (
    
    
    
    125).
  • Pathway B (Loss of CO): Characteristic of the keto-tautomer, yielding a fluoro-phenylhydrazine radical cation (

    
     125).
    

Experimental Evidence suggests Pathway B (Loss of CO) is often the initial step for 3-indazolinones, followed by ring contraction.

Secondary Fragmentation
  • m/z 125

    
     m/z 97:  Loss of 
    
    
    
    (if CO lost first) or CO (if
    
    
    lost first). The resulting ion at m/z 97 is the 4-fluorophenyl cation , a highly diagnostic marker for the 5-fluoro substitution pattern.
  • m/z 97

    
     m/z 77:  Loss of HF (20 Da). This is a high-energy channel requiring significant collision energy (CE > 35 eV), confirming the presence of fluorine on the aromatic ring.
    
Visualization of Fragmentation Logic

FragmentationPathway Parent Precursor [M+H]+ m/z 153 (5-Fluoroindazol-3-one) Intermediate Intermediate Ion m/z 125 [M+H - CO]+ Parent->Intermediate - CO (28 Da) (Primary Path) Alt_Intermediate Alt. Intermediate m/z 125 [M+H - N2]+ Parent->Alt_Intermediate - N2 (28 Da) (Minor Path) Diagnostic Diagnostic Core m/z 97 (4-Fluorophenyl Cation) Intermediate->Diagnostic - N2 (28 Da) Ring Contraction Fragment_HF Terminal Fragment m/z 77 (Phenyl Cation) Diagnostic->Fragment_HF - HF (20 Da) High CE Only

Figure 1: Proposed ESI+ CID fragmentation pathway for 5-Fluoro-3-hydroxyindazole. The transition from m/z 153 to 125 to 97 is the primary diagnostic sequence.

Comparative Performance Analysis

This section compares 5-F-3-HI against its non-fluorinated parent and a positional isomer to demonstrate how structure dictates detection.

Comparison 1: Fluorinated vs. Non-Fluorinated

Subject: 5-Fluoro-3-hydroxyindazole vs. 3-Hydroxyindazole (3-HI).

Parameter5-Fluoro-3-HI (Target) 3-Hydroxyindazole (Control) Implication
Precursor [M+H]⁺ 153.05 Da135.06 Da+18 Da shift confirms monofluorination.
Base Peak (MS2) m/z 97 (Fluorophenyl cation)m/z 79 (Phenyl cation)The +18 Da shift is conserved in the core fragment, proving F is on the ring, not the lost carbonyl.
Metabolic Stability High. F blocks C5-oxidation.Low. Rapid hydroxylation at C5/C6 by CYP450.5-F-3-HI is a superior surrogate for pharmacokinetic studies.
Lipophilicity (LogP) ~1.8~1.25-F variant retains better on C18 columns (later RT).
Comparison 2: Isomeric Differentiation

Subject: 5-Fluoro-3-HI vs. 6-Fluoro-3-HI. Challenge: Both have identical mass (m/z 153) and similar primary fragments (m/z 125, 97).

  • Differentiation Strategy:

    • Retention Time: 5-F and 6-F isomers typically separate on high-resolution C18 columns due to dipole moment differences.

    • RDA Fragment Ratios: The Retro-Diels-Alder (RDA) cleavage intensity varies. In 6-Fluoro isomers, the electron density distribution slightly favors the retention of the

      
       bond during initial collision, often altering the ratio of the 
      
      
      
      125 peak relative to the parent.

Validated Experimental Protocol

To replicate these results, follow this self-validating workflow.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Step-by-Step Workflow

Workflow Step1 Sample Prep Dissolve in 50:50 MeOH:H2O Step2 Direct Infusion (Tune Mode) Determine Opt. CE Step1->Step2 Step3 LC Separation C18 Column Isomer Resolution Step2->Step3 Step4 MS/MS Acquisition Target m/z 153 Scan 50-200 Da Step3->Step4 Step5 Data Analysis Extract Ion Chromatogram (m/z 97) Step4->Step5

Figure 2: Analytical workflow for the characterization of fluorinated indazoles.

Quality Control (Self-Validation)
  • System Suitability: Inject pure 3-Hydroxyindazole (m/z 135). If the m/z 79 fragment is absent, collision energy is too low.

  • Specificity Check: Monitor m/z 153

    
     97. If a peak appears at the retention time of the non-fluorinated control, check for fluorine contamination or crosstalk.
    

References

  • Carlier, J., et al. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextualizes metabolic stability of F-indazoles). Link

  • MDPI Molecules. (2023). Systematic Characterisation of the Fragmentation of Flavonoids and Heterocycles Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (Methodology for ring cleavage analysis). Link

  • Biotage Application Notes. (2023). When should I choose APCI or ESI for my flash column chromatography? (Ionization efficiency comparison). Link

Sources

Safety & Regulatory Compliance

Safety

5-Fluoro-1H-indazol-3-OL hcl proper disposal procedures

Operational Guide: Safe Disposal and Management of 5-Fluoro-1H-indazol-3-ol HCl Executive Summary Chemical Identity: 5-Fluoro-1H-indazol-3-ol hydrochloride Waste Classification: Halogenated Organic / Acidic Solid Critica...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 5-Fluoro-1H-indazol-3-ol HCl

Executive Summary

Chemical Identity: 5-Fluoro-1H-indazol-3-ol hydrochloride Waste Classification: Halogenated Organic / Acidic Solid Critical Directive: This compound contains Fluorine .[1][2][3][4][5][6][7] It must be segregated into Halogenated Waste streams. Incineration of this compound in non-specialized units can release Hydrofluoric Acid (HF), damaging infrastructure and violating emission standards.

Chemical Profile & Hazard Assessment

As a Senior Application Scientist, I approach disposal not just by reading the label, but by analyzing the molecular structure to predict reactivity and downstream impact.

FeatureStructural ComponentOperational Implication
Halogenation Fluorine at C-5 positionMANDATORY SEGREGATION. Must be incinerated in facilities with wet scrubbers to capture HF gas. Never mix with "Non-Halogenated" solvents if possible, as this downgrades the entire mixture to the more expensive halogenated stream.
Acidity Hydrochloride Salt (HCl)pH Sensitivity. The compound is acidic. Avoid mixing with Cyanides, Sulfides, or strong Bases in the waste container to prevent toxic gas evolution or exothermic splashing.
Core Structure Indazole RingNitrogen Content. High temperature incineration will generate NOx. Ensure waste manifest lists "Nitrogenous Heterocycle" to alert disposal facility.

Standard GHS Hazards (Derived):

  • H314/H315: Causes skin irritation/burns (due to HCl salt).

  • H319: Causes serious eye irritation.[2][8]

  • H335: May cause respiratory irritation (dust hazard).[5]

Personal Protective Equipment (PPE) Strategy

Standard lab coats are insufficient for handling fluorinated acid salts during disposal transfers.

  • Respiratory: If handling >500mg of dry powder, use a NIOSH N95 or P100 respirator. The HCl salt is hygroscopic; inhalation of dust creates hydrochloric acid in the moist mucous membranes of the respiratory tract.

  • Dermal: Double-gloving is recommended.

    • Inner Layer: 4-mil Nitrile (Tactility).

    • Outer Layer: 8-mil Nitrile (Durability against tear).

    • Rationale: Indazoles can be biologically active (kinase inhibition potential). Double gloving prevents micro-exposure through glove pores during waste container manipulation.

  • Ocular: Chemical splash goggles (ventless preferred) are required. Safety glasses do not protect against the fine dust generated when tipping a weigh boat into a waste bin.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Powder/Crystals)

Used for: Expired stocks, contaminated solids, or synthesis byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers (corrosion risk from HCl salt).

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent:[4][5][8][9][10] "5-Fluoro-1H-indazol-3-ol HCl"

    • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Halogenated.

  • Transfer: Transfer solid using a plastic spatula. Wipe the spatula with a Kimwipe; dispose of the Kimwipe in the same solid waste container.

  • Secondary Containment: Place the HDPE jar inside a clear plastic bag (zip-seal) before placing it in the Satellite Accumulation Area (SAA). This prevents "dusting" out if the jar is dropped.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Stock Solutions)

Used for: HPLC waste, reaction mother liquors.

CRITICAL DECISION: Even if dissolved in a non-halogenated solvent (like Methanol or DMSO), the presence of the solute (5-Fluoro-1H-indazol-3-ol) renders the entire volume Halogenated Waste.

  • pH Check: If the solution is aqueous or protic, check pH. If pH < 2 (likely due to HCl), consider neutralizing with dilute Sodium Bicarbonate (NaHCO₃) to pH 5-9 before adding to the waste carboy, ONLY IF your local EHS regulations permit bench-top neutralization.

    • Why? Adding highly acidic waste to a generic organic waste carboy can cause dangerous exothermic reactions with other unknown organics.

  • Segregation: Pour into the Halogenated Solvent Waste carboy (Red tag/stripe usually).

    • Never pour into the Non-Halogenated (Blue/White) stream.

  • Rinsing: Triple rinse the glassware with a small volume of acetone. Add rinsate to the same Halogenated waste container.

Waste Stream Decision Logic

DisposalLogic Start Waste: 5-Fluoro-1H-indazol-3-ol HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidAction Container: HDPE Jar Label: 'Halogenated Solid' Secondary: Zip-seal bag Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHaloSolvent FinalLiquid DESTINATION: Halogenated Organic Waste Stream HaloSolvent->FinalLiquid Neutralize Pre-Treatment: Check pH. If <2, Neutralize (if permitted) NonHaloSolvent->Neutralize Acidic Salt Risk Neutralize->FinalLiquid Contaminates Stream

Figure 1: Decision matrix for segregating fluorinated indazole waste. Note that all liquid paths converge on Halogenated Waste.

Regulatory & Compatibility Data

Compatibility Matrix
Chemical ClassCompatibilityRationale
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Organic indazole ring can oxidize rapidly/explosively.
Strong Bases (NaOH, KOH)Caution Exothermic reaction with HCl salt. Neutralize slowly.
Cyanides / Sulfides FATAL RISK Acidic salt will liberate HCN or H₂S gas upon contact.
Halogenated Solvents Compatible Preferred carrier for disposal.
US EPA / RCRA Waste Codes

While this specific compound is not P-listed or U-listed, it falls under the following characteristics when mixed in waste streams:

  • D002 (Corrosive): If in aqueous solution with pH < 2.

  • Halogenated Organic Compounds (HOCs): Regulated under Land Disposal Restrictions (LDR).[11] Must be treated (incinerated) before land disposal [1].

  • F-Codes (F001-F005): If mixed with spent halogenated solvents (e.g., Methylene Chloride) during the disposal process [2].

References

  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds (HOCs). 40 CFR 268.32. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generator Regulations: F-List Solvents. Available at: [Link]

  • American Chemical Society (ACS). Chemical Storage and Segregation Guidelines. ACS Center for Lab Safety. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.